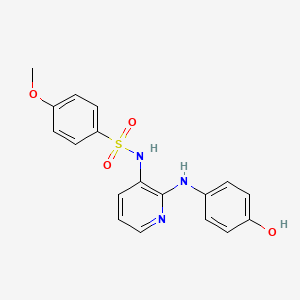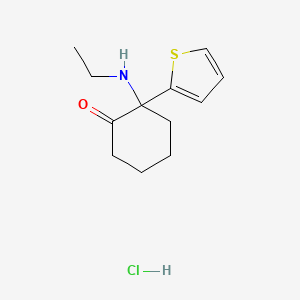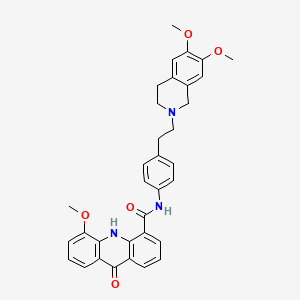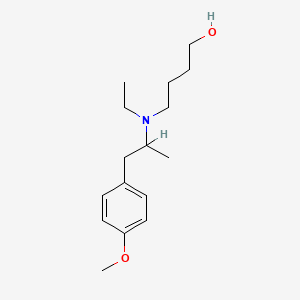
1-(4-ヨードフェニル)-3-(2-アダマンチル)グアニジン
概要
説明
1-(4-ヨードフェニル)-3-(2-アダマンチル)グアニジンは、一般にIPAGとして知られており、強力なシグマ1受容体拮抗薬です。アポトーシス誘導と細胞増殖抑制の能力が研究されています。 IPAGは、特定の癌細胞株におけるプログラム細胞死リガンド1(PD-L1)の分解における役割で特に注目されています .
科学的研究の応用
IPAGは、次のような幅広い科学研究の応用を持っています。
化学: 様々な化学研究において、シグマ1受容体拮抗薬として使用されます。
生物学: アポトーシス誘導と細胞増殖抑制における役割が研究されています。
医学: 癌細胞におけるPD-L1レベルの低下において特に、癌治療の可能性が調査されています。
作用機序
IPAGは、主にシグマ1受容体の阻害を通じてその効果を発揮します。この阻害は、ホルモン非依存性前立腺癌やトリプルネガティブ乳癌などの特定の癌細胞株におけるPD-L1のオートリソソーム分解につながります。 これらの細胞の表面における機能的PD-L1の減少は、癌細胞に対する免疫応答を強化する可能性があります .
類似化合物の比較
類似化合物
リムカゾール: 同様の性質を持つ、別のシグマ1受容体拮抗薬。
還元ハロペリドール: シグマ1受容体拮抗作用で知られています。
BD-1047とBD-1063: どちらも、同様の効果を持つシグマ1受容体拮抗薬です.
IPAGの独自性
IPAGは、シグマ1受容体に対する高い親和性と、アポトーシス誘導と細胞増殖抑制の能力が独特です。 PD-L1分解に対する特定の作用は、他のシグマ1受容体拮抗薬とは異なり、癌研究における貴重な化合物となっています .
準備方法
合成経路と反応条件
IPAGは、グアニジン誘導体の存在下で、4-ヨードアニリンと2-アダマンチルアミンを反応させる多段階プロセスを通じて合成できます。 反応は通常、ジメチルスルホキシド(DMSO)などの溶媒を必要とし、目的の生成物の形成を促進するために加熱が必要な場合があります .
工業生産方法
IPAGの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室での合成プロセスを拡大することです。これには、収率と純度を最大化するために、温度や溶媒の選択などの反応条件を最適化することが含まれます。 工業生産には、最終製品の一貫性と安全性を確保するために、厳格な品質管理対策も必要です .
化学反応の分析
反応の種類
IPAGは、次のようないくつかのタイプの化学反応を起こします。
酸化: IPAGは特定の条件下で酸化されて、様々な酸化された誘導体になります。
還元: 還元反応は、IPAGに存在する官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はIPAGの酸化された誘導体を生成する可能性があり、一方、置換反応は様々な置換されたIPAG化合物を生成する可能性があります .
類似化合物との比較
Similar Compounds
Rimcazole: Another sigma-1 receptor antagonist with similar properties.
Reduced Haloperidol: Known for its sigma-1 receptor antagonism.
BD-1047 and BD-1063: Both are sigma-1 receptor antagonists with comparable effects.
Uniqueness of IPAG
IPAG is unique in its high affinity for the sigma-1 receptor and its ability to induce apoptosis and inhibit cell proliferation. Its specific action on PD-L1 degradation sets it apart from other sigma-1 receptor antagonists, making it a valuable compound in cancer research .
特性
IUPAC Name |
2-(2-adamantyl)-1-(4-iodophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKPIWYXWLJPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193527-91-2 | |
| Record name | 193527-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


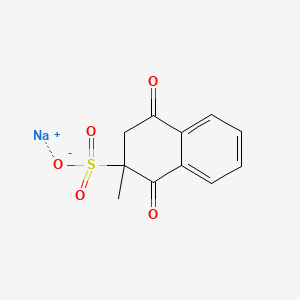
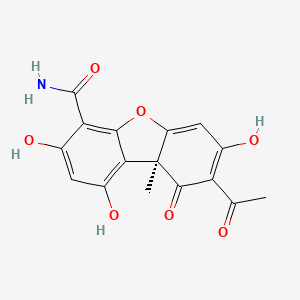
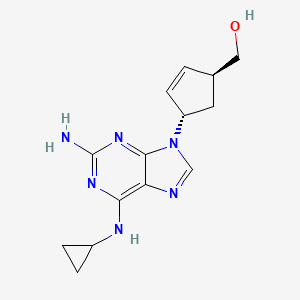
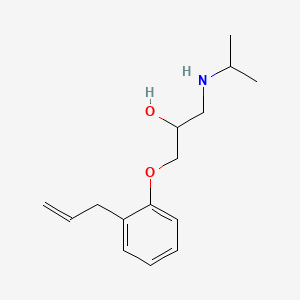
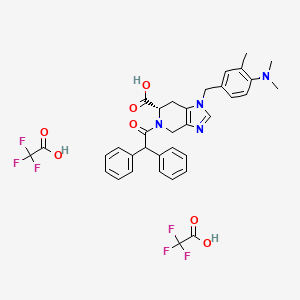
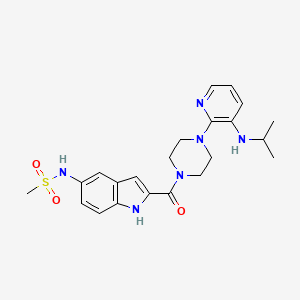
![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)
